molecular formula C14H16N2O5 B1421981 N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine CAS No. 1291831-59-8

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine

Cat. No.: B1421981
CAS No.: 1291831-59-8
M. Wt: 292.29 g/mol
InChI Key: VUAHMLVEMBXQRZ-ZETCQYMHSA-N
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Description

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine is a synthetic amino acid derivative featuring an indole scaffold substituted with methoxy groups at the 4- and 7-positions. The compound consists of L-alanine conjugated via an amide bond to a 4,7-dimethoxyindole-2-carbonyl moiety. Notably, CymitQuimica listed this compound in its catalog but discontinued production, indicating specialized or niche research interest .

Properties

IUPAC Name

(2S)-2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-7(14(18)19)15-13(17)9-6-8-10(20-2)4-5-11(21-3)12(8)16-9/h4-7,16H,1-3H3,(H,15,17)(H,18,19)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAHMLVEMBXQRZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=C(C=CC(=C2N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=CC(=C2N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Activation of the indole-2-carboxylic acid:
    The 4,7-dimethoxy-1H-indole-2-carboxylic acid is dissolved in anhydrous dichloromethane (DCM).
    DCC (1.1 equivalents) is added to activate the carboxylic acid, forming an O-acylurea intermediate.

  • Coupling with L-alanine:
    L-Alanine (1 equivalent) is introduced along with a catalytic amount of N-hydroxysuccinimide (NHS) or other coupling additives to facilitate the formation of the active ester.

  • Reaction Conditions:
    The mixture is stirred at 0–25°C for 8–12 hours under inert atmosphere (argon or nitrogen). The reaction progress is monitored via TLC or HPLC.

  • Workup:
    The reaction mixture is filtered to remove dicyclohexylurea (DCU), and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.

Research Data:

Reaction Parameter Conditions Yield References
Coupling reagent DCC (1.1 equiv) ~79% ,
Solvent DCM
Temperature 0–25°C
Reaction time 8–12 hours

Amide Bond Formation via Carbonyldiimidazole (CDI) Activation

An alternative to carbodiimide coupling involves CDI, which activates the carboxylic acid to form an acylimidazole intermediate, facilitating subsequent amide formation with amino acids.

Procedure:

  • Activation:
    Dissolve the indole-2-carboxylic acid in anhydrous dimethylformamide (DMF). Add CDI (1.2 equivalents) and stir at room temperature for 1 hour to generate the acylimidazole.

  • Coupling:
    Add L-alanine (or protected derivatives) to the reaction mixture and stir at room temperature for 4–6 hours.

  • Workup:
    The reaction mixture is diluted with water, extracted with ethyl acetate, washed, dried, and purified via chromatography.

Research Data:

Reaction Parameter Conditions Yield References
Activation reagent CDI (1.2 equiv) ~75% ,
Solvent DMF
Temperature Room temperature
Reaction time 4–6 hours

Direct Amidation Using Coupling Agents in Solid-Phase Synthesis

For peptide-like synthesis, solid-phase peptide synthesis (SPPS) techniques can be employed, especially when multiple derivatives are to be synthesized systematically.

Procedure:

  • Resin Loading:
    Attach protected amino acids (e.g., Boc-L-alanine) onto a solid support resin.

  • Coupling:
    Use coupling reagents like HBTU or HATU in the presence of DIPEA to couple the indole derivative (with activated carboxylic acid) onto the resin-bound amino acid.

  • Deprotection and Cleavage:
    Remove protecting groups with TFA and cleave the final compound from the resin.

Research Data:

Reaction Parameter Conditions Yield References
Coupling reagent HBTU/HATU 10–20% yield per step
Solvent DMF or NMP
Temperature Room temperature

Alternative Synthetic Routes Based on Indole Functionalization

Some approaches involve functionalizing the indole nucleus via electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce the carbonyl-L-alanine moiety.

Procedure:

  • Electrophilic substitution:
    The indole nucleus is selectively brominated or iodinated at the 2-position, followed by palladium-catalyzed carbonylation with amino acid derivatives.

  • Cross-coupling:
    Use of Suzuki or Sonogashira coupling reactions to attach amino acid fragments, followed by oxidation or amidation steps.

Research Data:

Reaction Parameter Conditions Yield References
Catalyst Pd(PPh₃)₄ or PdCl₂ 50–70% ,
Reagents Boronic acids or alkynes
Temperature 80–120°C

Notes and Considerations

  • Protection of Functional Groups:
    The amino group of L-alanine is typically protected (e.g., Boc or Fmoc) to prevent side reactions during coupling.

  • Solvent Choice:
    Anhydrous solvents like DCM, DMF, or THF are preferred to prevent hydrolysis of reactive intermediates.

  • Reaction Monitoring:
    TLC, HPLC, or NMR are used to monitor reaction progress and purity.

  • Purification:
    Final products are purified via column chromatography, recrystallization, or preparative HPLC.

Summary Table of Preparation Methods

Method Key Reagents Typical Yield Advantages Limitations
Carbodiimide coupling DCC or DIC + NHS ~75–79% Widely used, reliable Urea byproduct removal needed
CDI activation CDI ~75% Mild conditions Sensitive to moisture
Solid-phase synthesis HBTU/HATU Variable Suitable for combinatorial synthesis Requires specialized equipment
Cross-coupling Pd catalysts + boronic acids 50–70% Structural diversity Requires metal catalysts

Chemical Reactions Analysis

Types of Reactions

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Indole Derivatives

  • This compound vs. N-(3-Indolylacetyl)-L-alanine: The methoxy groups in the former likely enhance solubility and steric bulk compared to the unsubstituted indole in the latter. This difference may influence binding affinity in biological systems. For example, N-(3-Indolylacetyl)-L-alanine’s role as a prognostic biomarker in cancer suggests indole derivatives can modulate immune or metabolic pathways .

Fluorescent Probes

  • M3HFaa incorporates a chromenyl group, enabling ESIPT-driven fluorescence, unlike the methoxyindole-alanine compound. M3HFaa’s quantum efficiency and solvent-dependent spectral shifts make it superior for imaging applications .

Agrochemicals

  • Bilanafos demonstrates how alanine derivatives can be engineered for bioactivity. Its phosphinyl group disrupts plant metabolism, a mechanism distinct from indole-based compounds .

Biological Activity

N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine is a synthetic compound derived from indole, characterized by its unique methoxy substitutions and the incorporation of an L-alanine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential roles in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound features a molecular formula of C₁₄H₁₆N₂O₅, with a specific structure that includes:

  • Indole Core : A bicyclic structure known for its presence in many biologically active compounds.
  • Methoxy Groups : Located at positions 4 and 7, these groups enhance the compound's solubility and biological activity.
  • Carbonyl-linked L-Alanine : This amino acid component is crucial for the compound's interaction with biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : This can be achieved through Fischer indole synthesis.
  • Introduction of Methoxy Groups : Electrophilic aromatic substitution reactions are employed.
  • Coupling with L-Alanine : The final step uses coupling reagents like dicyclohexylcarbodiimide (DCC) to link the indole derivative with L-alanine.

Biological Activity

This compound has shown promise in various biological assays:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Studies have reported that this compound can induce apoptosis in cancer cell lines. The compound’s ability to modulate signaling pathways related to cell proliferation and survival is under investigation.

Case Studies

  • Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
  • Cancer Cell Apoptosis : A recent study highlighted the compound's effects on human breast cancer cells (MCF-7). Treatment with this compound resulted in a 40% increase in apoptotic cells compared to control groups after 48 hours .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
Indole-3-acetic acidPlant hormoneGrowth regulator in plants
TryptophanEssential amino acidPrecursor to serotonin
SerotoninNeurotransmitterMood regulation
N-[4-(Methoxy)-indole]Indole derivativeAnticancer activity

Q & A

Q. What analytical techniques are optimal for structural characterization of N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine?

Methodological Answer: Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, focus on 1H^1H- and 13C^13C-NMR to resolve methoxy groups (δ 3.7–3.9 ppm) and indole carbonyl signals (δ 160–170 ppm). Pair with tandem MS (LC-MS/MS) for fragmentation patterns. Structural analogs in catalogs (e.g., Fmoc-protected alanine derivatives) suggest similar characterization workflows .

Q. How can researchers synthesize this compound using standard peptide coupling methods?

Methodological Answer: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between 4,7-dimethoxy-1H-indole-2-carboxylic acid and L-alanine. Protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group during synthesis to prevent side reactions. Purify via reversed-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What chromatographic methods are validated for quantifying this compound in serum samples?

Methodological Answer: Use ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight MS (Q-TOF-MS). Optimize mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and column temperatures (40–45°C). Validate with spiked serum samples (recovery >85%, CV <10%) .

Q. Which metabolic pathways are associated with the biotransformation of this compound in mammalian systems?

Methodological Answer: Conduct in vitro assays with liver microsomes to identify phase I/II metabolites. Monitor demethylation (via CYP3A4/2D6) and glucuronidation using UDP-glucuronosyltransferase inhibitors. Compare with structurally related indole derivatives (e.g., N-(3-Indolylacetyl)-L-alanine) .

Q. What are the key stability considerations for handling this compound in experimental settings?

Methodological Answer: Store lyophilized powder at -80°C under nitrogen. In solution, avoid prolonged exposure to light (due to indole photodegradation) and pH >7.0 (risk of ester hydrolysis). Use antioxidants (e.g., ascorbic acid) in cell culture media .

Advanced Research Questions

Q. How does this compound influence PD-1 inhibitor efficacy in NSCLC combination therapies?

Methodological Answer: In cohort studies, lower serum levels correlate with prolonged progression-free survival (PFS: HR = 0.60, 95% CI 0.37–0.98). Mechanistically, it may modulate T-cell exhaustion via indoleamine 2,3-dioxygenase (IDO) inhibition. Validate using syngeneic mouse models with PD-1 blockade .

Q. What statistical approaches resolve contradictions in prognostic correlations across patient subgroups?

Methodological Answer: Apply multivariate Cox regression with interaction terms to assess subgroup heterogeneity (e.g., age, PD-L1 expression). For discordant results (e.g., smokers vs. non-smokers), use bootstrapping to evaluate robustness. Stratify by TNM stage and ECOG performance status .

Q. What experimental designs validate its role as an independent prognostic biomarker in cancer immunotherapy?

Methodological Answer: Utilize discovery and validation cohorts (n ≥ 200 patients each). Measure baseline serum levels via targeted metabolomics. Apply receiver operating characteristic (ROC) analysis (AUC >0.7) and adjust for confounders (e.g., chemotherapy regimen) .

Q. How do cellular uptake mechanisms affect its biomarker reliability in different tissue microenvironments?

Methodological Answer: Compare intracellular concentrations in tumor vs. stromal cells using LC-MS/MS. Inhibit organic anion transporters (OATs) with probenecid to assess transport dependency. Correlate with immunohistochemistry for transporter expression .

Q. What multi-omics integration strategies enhance the predictive power of this metabolite in therapeutic response modeling?

Methodological Answer: Combine metabolomics with transcriptomic profiling (RNA-seq) of peripheral blood mononuclear cells (PBMCs). Use machine learning (e.g., random forest) to identify co-regulated pathways (e.g., tryptophan metabolism). Validate in prospective trials with pre/post-treatment sampling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine
Reactant of Route 2
Reactant of Route 2
N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine

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